molecular formula C18H14F3N3OS2 B2998387 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 864918-70-7

2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2998387
CAS No.: 864918-70-7
M. Wt: 409.45
InChI Key: ZOYLNYBSOHVXIE-UHFFFAOYSA-N
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Description

2-((3-(o-Tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a sulfur-containing heterocyclic compound characterized by a 1,2,4-thiadiazole core linked to a thioacetamide moiety. The o-tolyl (2-methylphenyl) group at position 3 of the thiadiazole and the 2-(trifluoromethyl)phenyl group on the acetamide side chain confer distinct electronic and steric properties. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems . Its structural uniqueness lies in the combination of a thiadiazole ring (less common than triazoles) and a trifluoromethyl-substituted aryl group, which may influence binding affinity and pharmacokinetics.

Properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-6-2-3-7-12(11)16-23-17(27-24-16)26-10-15(25)22-14-9-5-4-8-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYLNYBSOHVXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, including a thiadiazole ring and various substituents, contribute to its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H14F3N3OS2
  • Molecular Weight : 393.44 g/mol
  • CAS Number : 864918-70-7

The compound features a thiadiazole ring linked to an o-tolyl group and a trifluoromethylphenyl acetamide moiety. This structural arrangement is crucial for its biological activity, as variations in the substituents can significantly influence its pharmacological properties.

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit notable anticancer properties. For instance, studies have reported that related compounds demonstrate significant growth inhibition against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values around 0.28 µg/mL were observed for some derivatives, indicating potent cytotoxic effects through mechanisms such as cell cycle arrest at the G2/M phase .
  • HepG2 (Liver Cancer) : The compound's effectiveness was evaluated using the MTT assay, showing promising results against HepG2 cell lines .

The anticancer mechanisms are often attributed to the modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, certain thiadiazole derivatives have been shown to down-regulate matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA), which are critical in tumor progression and metastasis .

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. The presence of sulfur and nitrogen in their structure enhances their interaction with biological targets in microorganisms. Compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural characteristics. Modifications on the thiadiazole ring or the introduction of different substituents can lead to enhanced activity or selectivity towards specific biological targets. For example:

  • Increasing lipophilicity through additional aromatic groups can improve membrane permeability and bioavailability.
  • Substituents like trifluoromethyl groups can enhance metabolic stability and potency against cancer cells .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against MCF-7 and HepG2 cell lines using the MTT assay. Results indicated that specific structural modifications led to improved cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • In Vitro Studies : Another investigation focused on the cytostatic properties of thiadiazole derivatives, revealing significant inhibitory effects on cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Scientific Research Applications

Based on the search results, here's what is known about the compound "N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide" (a similar compound to the query):

Overview
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound featuring a chloro-substituted phenyl group, a trifluoromethyl group, and a thiadiazole moiety. The systematic name highlights its intricate arrangement of functional groups, contributing to its potential biological activity and applications in medicinal chemistry.

Synthesis
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps.

The synthesis of N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, a similar compound, usually involves:

  • Synthesizing a thiadiazole ring by reacting thiosemicarbazide with carboxylic acid derivatives under acidic conditions.
  • Introducing an o-tolyl group through a substitution reaction using o-tolyl halide.
  • Attaching a cyclohexyl group via nucleophilic substitution with cyclohexylamine.
  • Finalizing the formation of the acetamide moiety by reacting the intermediate with acetic anhydride under basic conditions.

Biological Activity and Applications
Thiadiazole-containing compounds are known for diverse pharmacological properties. Examples include antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, anticancer, antihepatitis B viral, central nervous system (CNS) depressant, antioxidant, molluscicidal, antidiabetic, diuretic, antihypertensive, anticonvulsant, and antitubercular activities .

N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, another similar compound, exhibits anti-inflammatory properties and suppresses pro-inflammatory cytokines.

Other potential applications and activities of thiadiazole derivatives:

  • Enzyme Inhibition: May inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are crucial in inflammatory and cancer pathways.
  • Modulation of Signaling Pathways: Can influence signaling pathways like NF-κB and MAPK, essential for cell proliferation and survival.
  • Receptor Binding: May bind to specific receptors on cell surfaces, altering cellular responses.
  • Anticancer Activity: Some N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines have displayed significant anticancer activity .

Comparison with Similar Compounds

1,2,4-Triazole vs. 1,2,4-Thiadiazole

  • Target Compound : Features a 1,2,4-thiadiazole ring, which introduces a sulfur atom in place of a nitrogen atom in triazoles. This increases electron-withdrawing effects and may alter aromatic π-stacking interactions .
  • Triazole Analogs: 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide (): The 1,2,4-triazole core lacks sulfur, reducing electronegativity. 2-((4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl)sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide (): Shares the 2-(trifluoromethyl)phenyl acetamide group but incorporates a phenylsulfanyl-methyl substituent, increasing steric bulk and lipophilicity .

Benzothiazole Derivatives

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (): Replaces the thiadiazole with a benzothiazole core. The dual trifluoromethyl groups amplify hydrophobic interactions .

Substituent Effects

Trifluoromethyl Positioning

  • Target Compound : The -CF₃ group is on the phenyl ring of the acetamide, optimizing steric effects near the amide bond.
  • 2-((4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide (): Positions -CF₃ on the triazole ring, which may destabilize the heterocycle due to electron withdrawal but enhance electrophilic reactivity .

Thioether vs. Thione Groups

  • Compounds like 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol () feature thione (-S-) groups, which are more nucleophilic than thioethers (-S-).

Lipophilicity and Solubility

  • The target compound’s logP is likely higher than triazole analogs (e.g., ) due to the combined effects of -CF₃ and the sulfur-rich thiadiazole. However, the o-tolyl group may introduce steric hindrance, reducing aqueous solubility compared to methoxy-substituted analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between thiadiazole intermediates and acetamide derivatives. Key steps include:

  • Thiadiazole Formation : Cyclization of thiosemicarbazides with o-tolyl substituents under reflux conditions in toluene/water mixtures, using sodium azide (NaN₃) as a nucleophilic agent .
  • Thiolation and Amidation : Reacting 5-mercapto-1,2,4-thiadiazole intermediates with chloroacetamide derivatives in the presence of triethylamine (TEA) as a base, followed by purification via recrystallization or column chromatography .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) to track reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (o-tolyl and trifluoromethylphenyl groups), ¹³C NMR confirms carbonyl and thiadiazole carbons, and ¹⁹F NMR detects the -CF₃ group .
  • IR Spectroscopy : Detects C=O (amide I, ~1650 cm⁻¹) and C-S (thiadiazole, ~650 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer :

  • HPLC : Reversed-phase chromatography with UV detection (λ = 254 nm) to confirm >95% purity.
  • Elemental Analysis : Matches experimental C, H, N, S percentages to theoretical values .
  • Melting Point : Consistency with literature values (e.g., 160–165°C for similar thiadiazole derivatives) .

Advanced Research Questions

Q. How can researchers optimize low yields during thiadiazole ring formation?

  • Methodological Answer :

  • Solvent Polarity : Replace toluene with DMF or DMSO to enhance intermediate solubility .
  • Catalysis : Use KI or phase-transfer catalysts (e.g., TBAB) to accelerate thiolate ion formation .
  • Temperature Control : Gradual heating (80–100°C) to avoid side reactions, monitored by in-situ FTIR .
  • Workup : Extract with ethyl acetate (3 × 20 mL) and dry over Na₂SO₄ to recover unreacted starting materials .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Validate cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) .
  • Structural Confirmation : Use X-ray crystallography to rule out polymorphic variations affecting activity .
  • SAR Analysis : Compare substituent effects (e.g., 3,4-dimethoxyphenyl vs. CF₃ groups) to identify pharmacophores .

Q. How to analyze conflicting spectral data during structural confirmation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Provides unambiguous bond-length and angle data for the thiadiazole and acetamide moieties .
  • Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. What computational methods predict pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen against targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) .
  • ADMET Prediction (SwissADME) : Assess logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • MD Simulations (GROMACS) : Evaluate stability of ligand-protein complexes over 100-ns trajectories .

Q. How to design derivatives to enhance bioactivity while minimizing toxicity?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the o-tolyl position to boost antimicrobial potency .
  • Prodrug Strategies : Mask the acetamide group with enzymatically cleavable esters to improve bioavailability .
  • Toxicity Screening : Use in vitro cytotoxicity assays (e.g., HEK293 cells) and Ames tests for mutagenicity .

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